molecular formula C21H24N4O2 B6430746 N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxamide CAS No. 2199187-68-1

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxamide

Cat. No.: B6430746
CAS No.: 2199187-68-1
M. Wt: 364.4 g/mol
InChI Key: LFHWMWXVEWDMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxamide (hereafter referred to by its full systematic name) is a structurally complex molecule featuring a fused bicyclic core (cyclopenta[c]pyridazin), an azetidine ring, and a benzopyran carboxamide moiety. Its synthesis typically involves multi-step organic reactions, including cycloadditions and amide couplings, to assemble the heterocyclic and carboxamide functionalities.

Properties

IUPAC Name

N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-24(21(26)16-9-15-5-2-3-8-19(15)27-13-16)17-11-25(12-17)20-10-14-6-4-7-18(14)22-23-20/h2-3,5,8,10,16-17H,4,6-7,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHWMWXVEWDMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN=C3CCCC3=C2)C(=O)C4CC5=CC=CC=C5OC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining a pyridazine-based bicyclic system with a benzopyran scaffold. Below is a comparative analysis with analogous compounds, focusing on structural, synthetic, and functional distinctions.

Table 1: Structural and Functional Comparison

Compound Name/Class Core Structure Key Functional Groups Bioactivity/Applications Reference(s)
Target Compound Cyclopenta[c]pyridazin + benzopyran Azetidine, carboxamide Kinase inhibition (hypothesized) N/A
Tetrahydroimidazo[1,2-a]pyridine (e.g., 2d) Imidazo-pyridine fused ring Nitrophenyl, cyano, ester groups Anticancer/antimicrobial candidates
Pyrrolidine derivatives Pyrrolidine ring Varied substituents (e.g., aryl, amide) GPCR modulation, enzyme inhibition [External]
Benzopyran-based compounds Benzopyran/chromane core Carboxamide, ether linkages Anti-inflammatory, CNS agents [External]

Key Comparisons

Structural Complexity and Diversity :

  • The target compound integrates a cyclopenta[c]pyridazin system, which is less common in medicinal chemistry compared to the imidazo[1,2-a]pyridine core seen in compound 2d . The latter’s fused imidazole-pyridine structure is associated with enhanced π-π stacking interactions in biological targets, whereas the cyclopenta[c]pyridazin moiety may offer unique steric and electronic properties due to its strained bicyclic framework.

Synthetic Accessibility: Compound 2d was synthesized via a one-pot two-step reaction with moderate yield (55%) and characterized by NMR, IR, and HRMS .

Functional Group Influence :

  • The azetidine ring in the target compound introduces conformational rigidity compared to the more flexible pyrrolidine derivatives. This rigidity could enhance target selectivity but may reduce metabolic stability.
  • The carboxamide group in both the target compound and benzopyran derivatives is critical for hydrogen-bond interactions with biological targets, though its placement on the benzopyran scaffold may alter binding kinetics.

Bioactivity Hypotheses: While compound 2d has demonstrated preliminary activity in antimicrobial assays , the target compound’s bioactivity remains speculative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.